molecular formula C18H21N3O B12737150 1,2,3,4,4a,5-Hexahydro-3,9-dimethyl-7-(2-furanyl)pyrazino(1,2-a)(1,4)benzodiazepine CAS No. 87566-39-0

1,2,3,4,4a,5-Hexahydro-3,9-dimethyl-7-(2-furanyl)pyrazino(1,2-a)(1,4)benzodiazepine

Cat. No.: B12737150
CAS No.: 87566-39-0
M. Wt: 295.4 g/mol
InChI Key: WBIRLFIFXNRGMN-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5-Hexahydro-3,9-dimethyl-7-(2-furanyl)pyrazino(1,2-a)(1,4)benzodiazepine is a complex organic compound with a unique structure that combines elements of pyrazine, benzodiazepine, and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5-Hexahydro-3,9-dimethyl-7-(2-furanyl)pyrazino(1,2-a)(1,4)benzodiazepine typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the pyrazine and furan moieties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5-Hexahydro-3,9-dimethyl-7-(2-furanyl)pyrazino(1,2-a)(1,4)benzodiazepine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

1,2,3,4,4a,5-Hexahydro-3,9-dimethyl-7-(2-furanyl)pyrazino(1,2-a)(1,4)benzodiazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5-Hexahydro-3,9-dimethyl-7-(2-furanyl)pyrazino(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,4a,5-Hexahydro-3,9-dimethyl-7-(2-furanyl)pyrazino(1,2-a)(1,4)benzodiazepine is unique due to its combination of pyrazine, benzodiazepine, and furan structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87566-39-0

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

7-(furan-2-yl)-3,9-dimethyl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C18H21N3O/c1-13-5-6-16-15(10-13)18(17-4-3-9-22-17)19-11-14-12-20(2)7-8-21(14)16/h3-6,9-10,14H,7-8,11-12H2,1-2H3

InChI Key

WBIRLFIFXNRGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(CC3CN=C2C4=CC=CO4)C

Origin of Product

United States

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